Cas no 459-67-6 (Hydnocarpic Acid)
Hydnocarpic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopentene-1-undecanoicacid, (1R)-
- hydnocarpic acid
- 11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid
- Hydnocarpic Acid
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- Inchi: 1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1
- InChI Key: SRELFLQJDOTNLJ-HNNXBMFYSA-N
- SMILES: OC(CCCCCCCCCC[C@H]1C=CCC1)=O
Computed Properties
- Exact Mass: 252.20904
Experimental Properties
- Density: 0.9615 (rough estimate)
- Melting Point: 59-60°
- Boiling Point: 355.57°C (rough estimate)
- Refractive Index: 1.6000 (estimate)
- PSA: 37.3
- Specific Rotation: D +68.3° (chloroform)
Hydnocarpic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H675100-10mg |
Hydnocarpic Acid |
459-67-6 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | H675100-25mg |
Hydnocarpic Acid |
459-67-6 | 25mg |
$483.00 | 2023-05-18 | ||
| TRC | H675100-100mg |
Hydnocarpic Acid |
459-67-6 | 100mg |
$1435.00 | 2023-05-18 | ||
| TRC | H675100-250mg |
Hydnocarpic Acid |
459-67-6 | 250mg |
$3077.00 | 2023-05-18 | ||
| TRC | H675100-1g |
Hydnocarpic Acid |
459-67-6 | 1g |
$ 9200.00 | 2023-09-07 |
Hydnocarpic Acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Hydnocarpic Acid
Hydnocarpic Acid (CAS No. 459-67-6): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Hydnocarpic Acid, identified by the chemical compound code CAS No. 459-67-6, is a naturally occurring triterpenoid acid with a rich history in traditional medicine and growing interest in modern pharmaceutical research. This compound, primarily derived from the seeds of the Hydnocarpus species, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of Hydnocarpic Acid, covering its chemical structure, pharmacological properties, recent advancements in research, and future prospects.
The molecular structure of Hydnocarpic Acid (CAS No. 459-67-6) consists of a lupane skeleton substituted with a hydroxyl group at the C-3 position and a carboxylic acid group at the C-28 position. This unique structural framework contributes to its remarkable solubility in organic solvents and water, making it suitable for various pharmacokinetic profiles. The compound's stereochemistry, particularly the configuration around the asymmetrical centers, plays a crucial role in determining its biological activity.
In recent years, Hydnocarpic Acid has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Preclinical studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The antioxidant activity of Hydnocarpic Acid stems from its capacity to scavenge free radicals and protect cellular components from oxidative damage. These properties make it a promising candidate for the development of therapeutic agents targeting chronic inflammatory diseases and neurodegenerative disorders.
Emerging research also highlights the potential of Hydnocarpic Acid in cancer therapy. Studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. Furthermore, Hydnocarpic Acid has been found to inhibit tumor growth and metastasis by disrupting the tumor microenvironment. These findings suggest that Hydnocarpic Acid could be a valuable component in combination therapies for cancer treatment.
The antimicrobial properties of Hydnocarpic Acid have been another area of focus. Research indicates that it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a potential candidate for developing novel antimicrobial agents to combat antibiotic-resistant strains. The mechanism behind its antimicrobial action involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.
The pharmacokinetic profile of Hydnocarpic Acid (CAS No. 459-67-6) is another critical aspect that influences its therapeutic potential. Studies have shown that it exhibits moderate bioavailability following oral administration, with peak plasma concentrations reached within 2-4 hours. The compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, before being excreted via bile and urine. Understanding these pharmacokinetic parameters is essential for optimizing drug delivery systems and maximizing therapeutic efficacy.
In conclusion, Hydnocarpic Acid, with its unique chemical structure and diverse biological activities, represents a promising natural product with significant therapeutic potential. Recent advancements in research have unveiled its role in anti-inflammatory, antioxidant, antimicrobial, and anticancer applications. As further studies continue to elucidate its mechanisms of action and optimize delivery systems, Hydnocarpic Acid is poised to play a crucial role in the development of novel pharmaceuticals for various diseases.
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